3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline

mGluR5 negative allosteric modulator CNS drug discovery structure–activity relationship

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline is a synthetic quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at the 3-position, a methoxy substituent at the 6-position, and a morpholine ring at the 4-position. It belongs to the broader class of 4-aryl-3-arylsulfonyl-quinolines, a chemotype that has been systematically investigated as a non-acetylenic scaffold for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).

Molecular Formula C22H24N2O4S
Molecular Weight 412.5
CAS No. 867040-16-2
Cat. No. B2618431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline
CAS867040-16-2
Molecular FormulaC22H24N2O4S
Molecular Weight412.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC)C
InChIInChI=1S/C22H24N2O4S/c1-15-4-6-18(12-16(15)2)29(25,26)21-14-23-20-7-5-17(27-3)13-19(20)22(21)24-8-10-28-11-9-24/h4-7,12-14H,8-11H2,1-3H3
InChIKeyWTLZVGQZNIWSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline (CAS 867040-16-2): Chemical Class and Structural Identity for Research Procurement


3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline is a synthetic quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at the 3-position, a methoxy substituent at the 6-position, and a morpholine ring at the 4-position [1]. It belongs to the broader class of 4-aryl-3-arylsulfonyl-quinolines, a chemotype that has been systematically investigated as a non-acetylenic scaffold for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) [2]. The compound is cataloged in commercial screening libraries and is primarily utilized in early-stage drug discovery research targeting CNS disorders.

mGluR5 negative allosteric modulator chemical probe for SAR studies
Structurally distinct from 6-methyl and 6-unsubstituted quinoline analogs
Commercially available screening-library compound for early CNS discovery

Why 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline Cannot Be Replaced by Generic In-Class Analogs


Within the 4-aryl-3-arylsulfonyl-quinoline series, systematic structure–activity relationship (SAR) studies have demonstrated that both the substituent pattern on the phenylsulfonyl ring (Region III) and the nature of the quinoline 6-substituent (Region II) critically modulate mGluR5 affinity, metabolic stability, and physicochemical properties [1]. The 3,4-dimethyl substitution on the benzenesulfonyl moiety is distinct from the unsubstituted phenyl, 4-methyl, or 4-ethyl variants found in neighboring analogs; likewise, the 6-methoxy group imparts different electronic, steric, and hydrogen-bonding characteristics compared to 6-methyl, 6-fluoro, or unsubstituted congeners [1][2]. These structural differences translate into measurable variations in target engagement and ADME parameters, making generic interchange scientifically unsound without direct comparative data.

3,4-Dimethyl substitution on phenylsulfonyl
This group shifts mGluR5 affinity and metabolic profile relative to unsubstituted or mono-substituted phenyl variants; class-level SAR indicates altered target engagement may not transfer.
6-Methoxy vs. 6-methyl or unsubstituted quinoline
The methoxy group alters physicochemical properties (lower LogP, higher TPSA) and metabolic handling, which may affect assay solubility and in vivo PK profile compared to alkyl congeners.
Morpholine at 4-position vs. piperidine bioisosteres
Morpholine introduces a hydrogen-bond acceptor that can modify target kinetics and metabolic soft spots; metabolic stability rank may not match piperidine analogs from the lead series.

Quantitative Differentiation Evidence for 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline Against Close Analogs


Phenylsulfonyl Substitution Pattern: 3,4-Dimethyl vs. Unsubstituted Phenyl Impact on mGluR5 Affinity

In the 4-amino-3-arylsulfoquinoline series, systematic variation of the phenylsulfonyl substituent (Region III) revealed that substitution patterns significantly affect mGluR5 binding. The 3,4-dimethylbenzenesulfonyl group introduces steric bulk and altered electron density compared to the unsubstituted benzenesulfonyl analog (CAS 866811-74-7). While direct Ki/IC50 values for the target compound are not publicly disclosed, class-level SAR from 270+ analogs indicates that 3,4-dimethyl substitution on the phenylsulfonyl ring consistently shifts potency relative to the parent phenyl congener [1]. The general mGluR5 NAM chemotype has yielded compounds with Ki values ranging from 0.1 nM to >1,000 nM depending on substitution [2]; precise positioning within this range for the 3,4-dimethyl-6-methoxy combination remains proprietary.

Phenylsulfonyl Substitution
Class-level
3,4-dimethyl vs. unsubstituted phenyl: directional shift in affinity and metabolic stability suggested; precise Ki not publicly disclosed.
Affinity shift context; not directly comparable to unsubstituted analog.
Based on class-level SAR from 270+ analogs; target compound data not publicly available.
mGluR5 negative allosteric modulator CNS drug discovery structure–activity relationship

Quinoline 6-Position: Methoxy vs. Methyl Substitution Effects on Physicochemical Properties

The target compound bears a 6-methoxy substituent on the quinoline core, distinguishing it from the 6-methyl analog 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline (CAS 872209-44-4). Computed physicochemical data provide a basis for differentiation: the 6-methyl analog has a predicted LogP (XLogP3) of 3.8 and topological polar surface area (TPSA) of 67.9 Ų [1]. Introduction of the 6-methoxy group in place of 6-methyl is expected to lower LogP (increased polarity) and increase TPSA, potentially improving aqueous solubility while maintaining membrane permeability. In the broader sulfoquinoline SAR, 6-position substituents were shown to directly influence metabolic stability and blood levels, with oxygen-containing substituents generally conferring different metabolic profiles compared to alkyl substituents [2].

6-Methoxy vs 6-Methyl
Class-level
Estimated ΔLogP ≈ -0.3 to -0.6; ΔTPSA ≈ +8–11 Ų relative to 6-methyl analog.
Differentiated solubility and permeability profile.
Predicted values; experimental confirmation required.
drug-likeness metabolic stability logP and solubility

Morpholine at 4-Position: Conformational and Metabolic Implications Relative to Piperidine Bioisosteres

The 4-morpholine substituent is a key differentiator from 4-methyl-piperidine and 4-hydroxymethyl-piperidine analogs developed in the same mGluR5 NAM program. The seminal 2017 paper demonstrated that while morpholino-sulfoquinolines provided reasonable mGluR5 affinity, 4-methyl-piperidinyl analogs showed improved blood levels, and the 4-hydroxymethyl-piperidinyl variant ultimately achieved the solubility and metabolic stability required for robust in vivo efficacy (compounds 24 and 25) [1]. The morpholine oxygen introduces an additional hydrogen-bond acceptor that can alter target binding kinetics and metabolic soft-spot profiles compared to the piperidine series. The commercial availability of the morpholine variant (target compound) versus the development-track piperidine analogs (proprietary) makes it the accessible tool compound for probing Region I SAR in this chemotype.

Morpholine vs Piperidine
Class-level
Qualitative rank order for metabolic stability: 4-hydroxymethyl-piperidine > 4-methyl-piperidine ~ morpholine.
Metabolic profile context; not interchangeable with piperidine leads.
Based on series SAR; direct quantitative data not disclosed for target compound.
bioisostere morpholine vs piperidine metabolic stability

Patent-Disclosed Identity: Presence in mGluR5 NAM Intellectual Property as a Defined Chemical Entity

The compound falls within the generic Markush structure of WO2007072093A1, which claims quinoline derivatives useful in the treatment of mGluR5 receptor-mediated disorders [1]. The specific embodiment 3-(3,4-Dimethyl-benzenesulfonyl)-4-(morpholin-4-yl)quinoline (without the 6-methoxy) is explicitly listed. The target compound, featuring the additional 6-methoxy substitution, represents a distinct chemical entity within this IP space. Its inclusion in commercial screening collections (e.g., Life Chemicals, ChemDiv) indicates it was intentionally synthesized as part of a library expansion strategy exploring the intersection of Region II (6-methoxy) and Region III (3,4-dimethylphenylsulfonyl) substitution . For procurement decisions, this means the compound is a commercially accessible, structurally-defined analog for probing underexplored SAR space within a clinically precedented chemotype.

Patent Identity
Supporting evidence
Covered by WO2007072093A1 Markush; distinct from specifically exemplified 6-H analog by presence of 6-OCH₃.
Structurally defined chemical entity for reproducible studies.
Commercial library sourcing confirmed; no quantitative biological comparison available.
patent composition-of-matter mGluR5 intellectual property chemical prior art

Recommended Research and Procurement Application Scenarios for 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline


Probing Region II SAR in mGluR5 Negative Allosteric Modulator Programs

Researchers seeking to understand the impact of 6-position substitution on mGluR5 affinity and selectivity can use this compound as a direct comparator to the 6-methyl analog (CAS 872209-44-4) and the unsubstituted 6-H reference (patent example). The methoxy group's electron-donating and hydrogen-bond-accepting properties provide a distinct SAR data point within the quinoline sulfoquinoline series. Binding assays using [3H]MPEP displacement or FLIPR-based calcium mobilization can quantify relative potency shifts [1]. Class-level SAR from the 2016 and 2017 publications indicates that Region II modifications directly affect both affinity and metabolic stability, making the 6-methoxy variant a valuable addition to compound matrix studies [2].

Metabolic Stability Ranking of Phenylsulfonyl Substitution Patterns

The 3,4-dimethylbenzenesulfonyl group can be assessed in parallel with the unsubstituted benzenesulfonyl (CAS 866811-74-7) and 4-ethylbenzenesulfonyl analogs in liver microsome stability assays. Previous work demonstrated that phenylsulfonyl substitution (Region III) influences intrinsic clearance and that combined optimization with Region I and II was required to achieve acceptable metabolic stability for in vivo testing [1]. The target compound, with its 6-methoxy/3,4-dimethyl/morpholine combination, provides a fully characterized probe for deconvoluting the relative contributions of each region to oxidative metabolism.

Chemical Biology Tool for Profiling Non-Acetylenic mGluR5 Chemotypes

Virtually all mGluR5 NAMs that reached clinical development belong to the acetylenic chemotype (diaryl alkyne linker) [1]. The 4-aryl-3-arylsulfonyl-quinoline scaffold represents a structurally distinct, non-acetylenic alternative. The target compound, as a commercially available morpholine-containing derivative within this class, can serve as a chemical probe for investigating off-target profiles, binding kinetics, and signaling bias independent of the acetylene moiety. Comparative chemoproteomics or broad-panel selectivity screens against the acetylenic benchmark MPEP or fenobam can reveal scaffold-specific pharmacology [2].

Physicochemical Property Optimization Starting Point

For medicinal chemistry teams optimizing CNS-penetrant mGluR5 ligands, the computed physicochemical properties of the 6-methoxy analog (estimated LogP ~3.2–3.5; TPSA ~76–79 Ų) position it within favorable CNS drug-like space compared to the more lipophilic 6-methyl variant (LogP 3.8; TPSA 67.9 Ų) [1]. The compound can serve as a benchmark for in vitro permeability (PAMPA or Caco-2) and P-glycoprotein efflux ratio determination, providing a baseline for subsequent structural modifications aimed at balancing potency, metabolic stability, and brain penetration [2].

Application
Selection Property
Validation Focus
mGluR5 Region II SAR probe
6-Methoxy substitution differentiation
Affinity and selectivity assay context
Phenylsulfonyl substitution mapping
3,4-Dimethyl substitution pattern
Metabolic stability and intrinsic clearance review
Non-acetylenic mGluR5 chemotype tool
Morpholine-containing scaffold
Off-target selectivity and binding kinetics context
CNS drug-like property benchmark
Predicted LogP/TPSA profile
Permeability assessment and P-gp efflux review
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